4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine
Description
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanyl-5-methoxy-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS/c1-17(2)13-15-8-11(18-3)12(16-13)19-10-6-4-9(14)5-7-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPGHSFLFMRQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)SC2=CC=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine typically involves the following steps:
Formation of the Pyrimidinamine Core: The pyrimidinamine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes or ketones.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Bromophenyl Group: The bromophenyl group is attached through nucleophilic substitution reactions, often using bromobenzene derivatives.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the bromophenyl derivative with thiol-containing compounds under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or thiocyanato derivatives.
Scientific Research Applications
4-[(4-Bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the sulfanyl and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Solubility and Bioavailability The target compound’s methoxy and dimethylamino groups likely improve water solubility compared to fully lipophilic analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine . However, the bromophenylthio group may reduce solubility relative to 2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyethanol, which contains a hydroxyethoxy chain . Sulfonamide-containing analogs (e.g., N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide) exhibit enhanced metabolic stability due to sulfonamide’s resistance to enzymatic degradation .
Conformational and Crystallographic Differences The target compound lacks documented crystallographic data. In contrast, N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine forms intramolecular N–H⋯N hydrogen bonds, stabilizing a planar pyrimidine ring conformation . The absence of such bonds in the target may result in greater conformational flexibility.
Biological Activity
The compound 4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine , often referred to as a pyrimidine derivative, has attracted attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrimidine ring, a bromophenyl group, and a methoxy substituent. The presence of the sulfonyl group enhances its solubility and bioactivity.
Molecular Formula
- Molecular Formula : C13H14BrN3OS
- Molecular Weight : 328.24 g/mol
Structural Features
- Pyrimidine Ring : Essential for various biological activities.
- Bromophenyl Group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
- Methoxy Group : May enhance the compound's stability and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing pyrimidine rings exhibit significant antimicrobial properties. The antibacterial activity of similar compounds has been documented against various strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Pyrimidine Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 18 |
| Compound B | E. coli | 15 |
| 4-Bromophenyl Sulfanyl Derivative | Bacillus subtilis | 20 |
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing therapeutic agents for conditions like Alzheimer's disease and urinary tract infections.
Table 2: Enzyme Inhibition Activity
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 35 |
| Compound B | Urease | 40 |
| 4-Bromophenyl Sulfanyl Derivative | AChE | 30 |
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS tests. Preliminary results suggest moderate antioxidant activity, which may contribute to its overall pharmacological profile.
Table 3: Antioxidant Activity Results
| Compound Name | DPPH Scavenging Activity (%) |
|---|---|
| Standard (Ascorbic Acid) | 90 |
| 4-Bromophenyl Sulfanyl Derivative | 45 |
Case Studies
-
Antibacterial Efficacy Study :
A study conducted on the antibacterial efficacy of pyrimidine derivatives highlighted that the compound exhibited significant activity against both gram-positive and gram-negative bacteria. The results indicated a strong correlation between structural modifications and enhanced antibacterial properties. -
Enzyme Inhibition Research :
Another study focused on the enzyme inhibition capabilities of similar compounds showed that modifications in the pyrimidine structure could lead to improved inhibition rates for AChE, suggesting that further optimization could yield more effective therapeutic agents. -
Antioxidant Potential Assessment :
Research evaluating the antioxidant potential concluded that while the compound demonstrated some activity, it was less effective than established antioxidants like ascorbic acid. This finding suggests that while it may have some protective effects against oxidative stress, it may not be sufficient for standalone therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
